2-Chlorophenothiazine
Overview
Description
2-Chlorophenothiazine, also known as this compound, is a useful research compound. Its molecular formula is C12H8ClNS and its molecular weight is 233.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170953. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antidepressant Potential : 1-Chlorophenothiazine can be synthesized in a single-step procedure, showing potential for antidepressant activity in clinical trials (Hallberg & Martin, 1983).
Metabolic Studies : Chlorophenethazine (Elroquil, Marophen) undergoes complex biotransformation in rats, producing 14 identified metabolites, mainly consisting of S-oxide of N-dealkyl derivative and 7-hydroxy-1 (Pfeifer & Franke, 1985).
Antibacterial Activity : New 2-chlorophenothiazine derivatives have been synthesized, displaying potential antibacterial activity (El-ezbawy & Alshaikh, 1990).
Enhancement of Drug Effects : Chlorpromazine, a phenothiazine derivative, effectively intensifies and prolongs the action of various drugs, reducing the need for large doses of narcotics, hypnotics, anesthetics, and muscle relaxants in patients with advanced malignant lesions (Sadove et al., 1954).
Treatment for Neuropsychiatric Disorders : Chlorpromazine is effective in treating neuropsychiatric disorders, nausea and vomiting, and intractable hiccoughs. It can enhance the effects of anesthetics and opiates (Moyer et al., 1955).
Screening Tool in Food Safety : An enzyme-linked immunosorbent assay has been developed to determine phenothiazine drugs in animal feeds and meat, serving as a rapid screening tool for these drugs in animal-derived foods (Shi et al., 2016).
Inhibition of Cellular Processes : Chlorpromazine acts as an inhibitor of cytochrome oxidase and oxidative phosphorylation, affecting the respiratory chain (Dawkins et al., 1959).
Phototoxicity Studies : The phototoxic effect of chlorinated phenothiazines is not related to photodechlorination, as photodegradation quantum yields are the same under similar conditions (García et al., 2009).
Solubility and Thermodynamics : The Wilson model correlates the experimental solubility of this compound in organic solvents, with strong temperature dependency observed in ethyl acetate and acetonitrile (Wang et al., 2017).
Photodynamic Therapy : Aggregation-induced emission luminogens (AIEgens) with different thiophene concentrations can effectively perform long-term near-infrared imaging and photodynamic therapy in vivo and in vitro (Zhang et al., 2022).
Mechanism of Action
Target of Action
2-Chlorophenothiazine, also known as 2-Chloro-10H-phenothiazine, is a derivative of methylene blue . The primary targets of this compound are dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.
Mode of Action
This compound’s antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking dopamine receptors . By blocking these receptors, this compound can alter the neurotransmission of dopamine, which can lead to changes in mood, behavior, and cognition.
Biochemical Pathways
It is known that the compound can reduce mitochondrial superoxide production via alternative electron transfer that bypasses mitochondrial complexes i-iii . This action can potentially mitigate reactive free radical production and provide neuroprotection .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. It has been suggested that the compound can attenuate superoxide production by functioning as an alternative mitochondrial electron transfer carrier and as a regenerable anti-oxidant in mitochondria . This could potentially lead to neuroprotective effects, particularly in conditions characterized by oxidative stress .
Safety and Hazards
Future Directions
While specific future directions for 2-Chlorophenothiazine are not available, phenothiazine derivatives have been studied for their diverse biological activities, including promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic, and multi-drug resistance reversal properties .
Biochemical Analysis
Biochemical Properties
It is known that it does not inhibit glioblastoma cell proliferation
Cellular Effects
It is known that 2-Chlorophenothiazine does not affect cellular bioenergetics
Molecular Mechanism
It is known that this compound is a methylene blue (MB) derivative
Metabolic Pathways
It is known that N14-demethylation is the most thermodynamically and kinetically favorable metabolic pathway of chlorpromazine, a derivative of this compound
Properties
IUPAC Name |
2-chloro-10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZGLJSYQXZIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057854 | |
Record name | 2-Chlorophenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-39-7 | |
Record name | 2-Chlorophenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorophenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorophenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chlorophenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chlorophenothiazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10H-Phenothiazine, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chlorophenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorophenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95H3AO2301 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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